molecular formula C10H13NO2 B8458729 2-Hydroxy-5-(3-methyl-butyryl)-pyridine

2-Hydroxy-5-(3-methyl-butyryl)-pyridine

Cat. No.: B8458729
M. Wt: 179.22 g/mol
InChI Key: PNBKPLPPVJHDTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Hydroxy-5-(3-methyl-butyryl)-pyridine is a pyridine derivative featuring a hydroxyl (-OH) group at position 2 and a 3-methylbutyryl (-CO-CH(CH₃)CH₂) substituent at position 5. Its molecular formula is C₁₁H₁₃NO₂, with a molecular weight of 191.23 g/mol.

Properties

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

5-(3-methylbutanoyl)-1H-pyridin-2-one

InChI

InChI=1S/C10H13NO2/c1-7(2)5-9(12)8-3-4-10(13)11-6-8/h3-4,6-7H,5H2,1-2H3,(H,11,13)

InChI Key

PNBKPLPPVJHDTJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)C1=CNC(=O)C=C1

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analysis

  • Substituent Effects: The hydroxyl group at position 2 in the target compound enhances hydrogen-bonding capability compared to methoxy or chloro analogs (e.g., ). This may improve solubility in polar solvents like water or ethanol.
  • Electronic Properties :

    • Electron-withdrawing groups (e.g., acyl in the target compound, chloro in ) increase the pyridine ring’s electrophilicity, facilitating nucleophilic substitution or metal coordination—a trait leveraged in catalysis .

Research Findings from Analogous Compounds

  • Biological Activity :

    • Pyridine derivatives with electron-withdrawing substituents, such as chloro or acyl groups, demonstrate enhanced bioactivity in antimicrobial and anticancer assays . For example, Chen et al. (2006) reported that chloro-substituted pyridines exhibit inhibitory effects on kinase enzymes .
    • Ghorab et al. (2009) highlighted that acylated pyridines show improved pharmacokinetic profiles due to balanced hydrophilicity and lipophilicity .
  • Synthetic Utility :

    • Silylated alkynes (e.g., ) are used in cross-coupling reactions, while propargyl alcohols () serve as intermediates in click chemistry . The target compound’s acyl group may similarly enable further functionalization via ketone-specific reactions.

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